molecular formula C23H25N5O B2597845 N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2-phenylacetamide CAS No. 923180-02-3

N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2-phenylacetamide

Cat. No.: B2597845
CAS No.: 923180-02-3
M. Wt: 387.487
InChI Key: UHHVAZLGQURRJM-UHFFFAOYSA-N
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Description

N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2-phenylacetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a pyrimidine ring, a pyrrolidine ring, and a phenylacetamide moiety.

Biochemical Analysis

Biochemical Properties

TCMDC-124967 plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of specific kinases, which are enzymes that catalyze the transfer of phosphate groups. The interaction between TCMDC-124967 and these kinases involves binding to the active site, thereby inhibiting their activity. This inhibition can lead to alterations in cellular signaling pathways, affecting various cellular processes .

Cellular Effects

TCMDC-124967 influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, TCMDC-124967 can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of TCMDC-124967 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, TCMDC-124967 binds to specific sites on target enzymes, leading to their inhibition. This binding can disrupt the normal function of the enzyme, resulting in altered cellular processes. Furthermore, TCMDC-124967 can influence gene expression by modulating the activity of transcription factors, which are proteins that regulate the transcription of genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of TCMDC-124967 can change over time. Studies have shown that the stability and degradation of TCMDC-124967 can influence its long-term effects on cellular function. For instance, prolonged exposure to TCMDC-124967 can lead to the accumulation of its metabolites, which may have different biological activities compared to the parent compound. Additionally, the stability of TCMDC-124967 can affect its efficacy in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of TCMDC-124967 vary with different dosages in animal models. At low doses, TCMDC-124967 may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For example, studies have shown that high doses of TCMDC-124967 can lead to hepatotoxicity, which is the toxic effect on the liver. Additionally, threshold effects have been observed, where a certain dosage is required to achieve a significant biological response .

Metabolic Pathways

TCMDC-124967 is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, TCMDC-124967 can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can have different biological activities. Additionally, TCMDC-124967 can affect metabolic flux by altering the activity of key metabolic enzymes, thereby influencing the levels of metabolites within the cell .

Transport and Distribution

The transport and distribution of TCMDC-124967 within cells and tissues involve interactions with transporters and binding proteins. For example, TCMDC-124967 can be transported across cell membranes by specific transporters, which facilitate its uptake into cells. Once inside the cell, TCMDC-124967 can bind to proteins that influence its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of TCMDC-124967 is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, TCMDC-124967 can be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, TCMDC-124967 can be targeted to the mitochondria, where it can affect mitochondrial function and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2-phenylacetamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group.

    Coupling with Phenylacetamide: The final step involves coupling the pyrimidine-pyrrolidine intermediate with phenylacetamide using coupling reagents such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biology: The compound may serve as a probe to study biological pathways and molecular interactions.

    Materials Science: It can be utilized in the design of novel materials with specific electronic or optical properties.

    Industry: The compound may find applications in the synthesis of specialty chemicals and intermediates.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2-phenylacetamide
  • N-(4-{[4-methyl-6-(morpholin-1-yl)pyrimidin-2-yl]amino}phenyl)-2-phenylacetamide

Uniqueness

N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring, in particular, may enhance its binding affinity to certain molecular targets compared to similar compounds with different ring structures.

Properties

IUPAC Name

N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O/c1-17-15-21(28-13-5-6-14-28)27-23(24-17)26-20-11-9-19(10-12-20)25-22(29)16-18-7-3-2-4-8-18/h2-4,7-12,15H,5-6,13-14,16H2,1H3,(H,25,29)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHVAZLGQURRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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